(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
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Overview
Description
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid, with a tetrahydro-2H-pyran ring and a phenyl ring attached to it. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom and five carbon atoms. The phenyl ring is a six-membered aromatic ring with alternating double and single bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acrylamide group, the tetrahydro-2H-pyran ring, and the phenyl ring. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an acrylamide derivative, this compound could potentially participate in various chemical reactions. For example, it could undergo polymerization or addition reactions. The tetrahydro-2H-pyran ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acrylamide group could make it polar and potentially soluble in polar solvents .Scientific Research Applications
Corrosion Inhibition
A study by Khattabi et al. (2019) explored the use of pyran derivatives, closely related to the compound , as corrosion inhibitors for mild steel in acidic solutions. These compounds showed significant inhibition efficiencies, suggesting a potential application in protecting metals from corrosion (Khattabi et al., 2019).
Polymer Synthesis and Properties
Thaker et al. (2013) synthesized mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives, which are structurally related to the compound . These compounds exhibited mesomorphism, indicating their potential use in the development of liquid crystal materials (Thaker et al., 2013).
Biochemical Interactions
Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin, demonstrating the potential of such compounds in biochemical studies and possibly drug development (Meng et al., 2012).
Cytotoxicity Studies
Hassan et al. (2014) explored the cytotoxic activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a structural similarity with the compound , against Ehrlich Ascites Carcinoma cells. Such studies are crucial in the development of new cancer therapies (Hassan et al., 2014).
Optical Activity in Polymers
Lu et al. (2010) investigated optically active polyacrylamides bearing an oxazoline pendant. Their work demonstrates the influence of stereoregularity on chiroptical properties, relevant to the development of chiral materials (Lu et al., 2010).
Synthesis and Structural Studies
Kariuki et al. (2022) conducted synthesis and structural determination of related acrylamide derivatives. Such studies provide insights into the structural aspects of these compounds, which is essential for understanding their chemical behavior (Kariuki et al., 2022).
Future Directions
Properties
IUPAC Name |
(E)-N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-21-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-20-11-9-16/h2-7,19H,8-12H2,1H3,(H,17,18)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOUMXNLPXHIHV-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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